3-Hydroxycholest-8(14),24-dien-15-one
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Overview
Description
3-Hydroxycholest-8(14),24-dien-15-one, also known as 3β-hydroxycholest-8(14),24-dien-15-one or 3β-hydroxycholestadienone, is a steroid derivative that has been studied for its potential therapeutic applications. This compound belongs to the class of cholestane derivatives and has been synthesized using various methods.
Scientific Research Applications
3-Hydroxycholest-8(14),24-dien-15-one has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-hydroxycholest-8(14),24-dien-15-one is not fully understood. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Hydroxycholest-8(14),24-dien-15-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxycholest-8(14),24-dien-15-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 3-hydroxycholest-8(14),24-dien-15-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, as well as its interactions with other molecules in the body. Additionally, future studies could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 3-hydroxycholest-8(14),24-dien-15-one has been achieved using various methods. One of the commonly used methods involves the oxidation of cholest-8(14)-en-3β-ol using the Jones reagent. Another method involves the oxidation of cholest-8(14)-en-3β-ol using the Dess-Martin periodinane. The yield of this method is relatively low, and the reaction time is longer. A more efficient method involves the oxidation of cholest-8(14)-en-3β-ol using the Swern reagent. This method has a higher yield and shorter reaction time.
properties
CAS RN |
144535-22-8 |
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Product Name |
3-Hydroxycholest-8(14),24-dien-15-one |
Molecular Formula |
C27H42O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H42O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h7,18-20,22-23,28H,6,8-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI Key |
ZAQVWQHOVZZEEC-GGVPDPBRSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCC=C(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
synonyms |
3-HAC-8,24-dien-15-one 3-hydroxycholest-8(14),24-dien-15-one 3beta-hydroxy-5alpha-cholest-8(14),24-dien-15-one |
Origin of Product |
United States |
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